REACTION_CXSMILES
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[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH:2]=[CH2:3].[H][H]>[C].[Pd].CO>[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH2:2][CH3:3] |f:2.3|
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Name
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Quantity
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8.15 g
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Type
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reactant
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Smiles
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C(C=C)C1=C(C=CC(=C1)C#N)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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DISTILLATION
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Details
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the solvent was distilled off from the filtrate
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Type
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CUSTOM
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Details
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to obtain 7.30 g of the
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Name
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Type
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|
Smiles
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C(CC)C1=C(C=CC(=C1)C#N)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |